molecular formula C14H18N2O B13039002 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one

2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one

Cat. No.: B13039002
M. Wt: 230.31 g/mol
InChI Key: ZPTXWXVQWSAOBA-UHFFFAOYSA-N
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Description

2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one is a heterocyclic compound that has garnered attention in the field of synthetic chemistry due to its unique structural features and potential applications. This compound belongs to the class of hexahydropyrrolo[1,2-a]pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

The synthesis of 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the condensation of a benzylamine derivative with a suitable diketone, followed by cyclization to form the hexahydropyrrolo[1,2-a]pyrazine core . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-benzyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one

InChI

InChI=1S/C14H18N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

ZPTXWXVQWSAOBA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(=O)CC2CN1CC3=CC=CC=C3

Origin of Product

United States

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